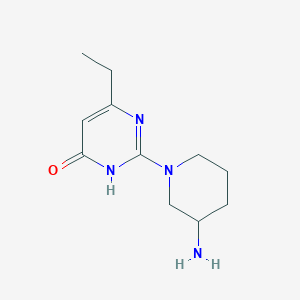

2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one

Beschreibung

2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 3-aminopiperidine moiety at position 2 and an ethyl group at position 6 of the pyrimidinone core. The 3-aminopiperidine group enhances hydrogen bonding capacity, which is critical for interactions with biological targets like DPP-4 . Its molecular formula is C₁₁H₁₈N₄O, with a molecular weight of 222.29 g/mol (calculated). Key physicochemical properties include moderate polarity (predicted logP ~0.5) and a hydrogen bond donor/acceptor count of 3/3, suggesting balanced solubility and permeability .

Eigenschaften

Molekularformel |

C11H18N4O |

|---|---|

Molekulargewicht |

222.29 g/mol |

IUPAC-Name |

2-(3-aminopiperidin-1-yl)-4-ethyl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C11H18N4O/c1-2-9-6-10(16)14-11(13-9)15-5-3-4-8(12)7-15/h6,8H,2-5,7,12H2,1H3,(H,13,14,16) |

InChI-Schlüssel |

BZSXGHXMPRNUDA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=O)NC(=N1)N2CCCC(C2)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one typically involves the reaction of 3-aminopiperidine with 6-ethylpyrimidin-4-one under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(3-Aminopiperidin-1-yl)-6-Ethylpyrimidin-4(3H)-on hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

Biologie: Untersucht auf sein Potenzial als bioaktives Molekül mit verschiedenen biologischen Aktivitäten.

Medizin: Erforscht auf sein potenzielles therapeutisches Potenzial, insbesondere bei der Entwicklung neuer Medikamente.

Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 2-(3-Aminopiperidin-1-yl)-6-Ethylpyrimidin-4(3H)-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Detaillierte Studien zu seinen molekularen Interaktionen und Signalwegen sind unerlässlich, um seinen Wirkmechanismus vollständig zu verstehen.

Wissenschaftliche Forschungsanwendungen

2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with various biological activities.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound is structurally related to several pyrimidinone-based DPP-4 inhibitors and intermediates. A comparative analysis is provided below:

Key Structural and Functional Differences

- 3-Aminopiperidine vs.

- Ethyl Group at Position 6: Shared with 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-ethylpyrimidin-4(3H)-one, this moiety may contribute to hydrophobic interactions in enzyme binding pockets .

- Benzonitrile Substituents in Alogliptin/Trelagliptin : These groups improve DPP-4 binding via π-π stacking and metabolic stability, features absent in the target compound .

Molecular Docking and Binding Energy

In silico studies comparing the target compound with sitagliptin (a DPP-4 inhibitor) and 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile revealed:

- Sitagliptin exhibited the lowest binding energy (−330.8 kJ/mol), attributed to its trifluorophenyl and triazolopyrazinyl groups .

- The target compound’s binding energy is expected to be higher (less favorable) due to the absence of the benzonitrile group, which stabilizes interactions with residues like Tyr631 and Glu206 in DPP-4 .

Biologische Aktivität

2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one, a pyrimidine derivative, has attracted attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a unique molecular structure that enhances its reactivity and interaction with biological targets. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.

Molecular Characteristics

- Molecular Formula : C11H18N4O

- Molecular Weight : 222.29 g/mol

- IUPAC Name : 2-(3-aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one

- Canonical SMILES : CCC1=CC(=O)N(C(=N1)N2CCCC(C2)N)C

Structural Features

The compound's structure includes:

- A pyrimidine core , which is a six-membered ring containing two nitrogen atoms.

- An aminopiperidine group , which contributes to its biological interactions.

- An ethyl substituent at the sixth position of the pyrimidine ring, affecting its pharmacokinetic properties.

The biological activity of 2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one is primarily attributed to its ability to interact with various enzymes and receptors. The aminopiperidine group can form hydrogen bonds and other interactions with active sites, influencing the compound's efficacy in biological systems. Potential pathways include:

- Signal transduction

- Metabolic processes

- Cellular regulation

Key Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Antitumor Properties : In vitro studies suggest it may inhibit cancer cell proliferation.

- CNS Activity : Potential effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

Table 1: Summary of Biological Activities

Synthetic Routes

The synthesis of 2-(3-Aminopiperidin-1-yl)-6-ethylpyrimidin-4(3H)-one typically involves multi-step organic reactions:

- Formation of the pyrimidinone ring.

- Introduction of the aminopiperidine group via nucleophilic substitution.

- Alkylation to add ethyl groups.

Industrial Production

In industrial settings, optimized reaction conditions are crucial for high yield and purity. Techniques such as continuous flow reactors are often employed.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one | Similar piperidine structure; methyl substitution | Potentially different pharmacokinetics |

| 2-(3-Aminomorpholin-4-yl)-6-propylpyrimidin-4(3H)-one | Morpholine ring instead of piperidine | May exhibit different CNS activity |

This comparison highlights how variations in substituents can affect biological activity and pharmacological properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.